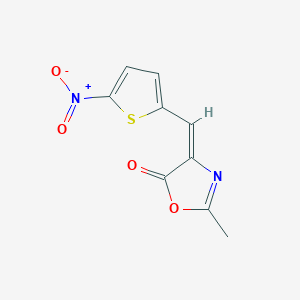
2-(2-Thioxopyrrolidin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Thioxopyrrolidin-1-yl)acetic acid is a compound that features a pyrrolidine ring with a thioxo group at the second position and an acetic acid moiety attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thioxopyrrolidin-1-yl)acetic acid typically involves the functionalization of preformed pyrrolidine rings. One common method is the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of bases such as sodium hydride or lithium diisopropylamine . The reaction conditions often require heating and the use of organic solvents like methanol or ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Thioxopyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioxo group can be reduced to a thiol group.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the acetic acid moiety under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Thioxopyrrolidin-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in the preparation of various heterocyclic compounds.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: It may be used in the synthesis of fine chemicals and intermediates for other industrial processes
Mecanismo De Acción
The mechanism of action of 2-(2-Thioxopyrrolidin-1-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The thioxo group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Oxopyrrolidin-1-yl)acetic acid: This compound has an oxo group instead of a thioxo group and is known for its use in nootropic drugs like piracetam.
2-(2-Oxopyrrolidin-1-yl)acetamide: Similar to the acetic acid derivative but with an amide group, used in the treatment of central nervous system disorders.
Uniqueness
2-(2-Thioxopyrrolidin-1-yl)acetic acid is unique due to the presence of the thioxo group, which imparts different chemical reactivity and biological activity compared to its oxo analogs. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Propiedades
Fórmula molecular |
C6H9NO2S |
|---|---|
Peso molecular |
159.21 g/mol |
Nombre IUPAC |
2-(2-sulfanylidenepyrrolidin-1-yl)acetic acid |
InChI |
InChI=1S/C6H9NO2S/c8-6(9)4-7-3-1-2-5(7)10/h1-4H2,(H,8,9) |
Clave InChI |
OKBWRMFBECIUJT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=S)N(C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Oxazolepropanoic acid, 2-methyl-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12889472.png)





![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide](/img/structure/B12889534.png)


![5-[4-(Dimethylamino)phenyl]-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B12889550.png)




